Pyroxsulam

Descripción general

Descripción

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide developed by Dow AgroSciences. It is widely used for the control of broadleaf and grass weeds in cereal crops, particularly wheat. This compound functions as an acetolactate synthase inhibitor, disrupting the biosynthesis of branched-chain amino acids, which are essential for plant growth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of pyroxsulam involves several key steps:

Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with ammonium acetate in the presence of a polymerization inhibition catalyst, such as hydroquinone, to form 2-hydroxy-4-trifluoromethylpyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

Aplicaciones Científicas De Investigación

Target Weeds

Pyroxsulam is particularly effective against:

- Apera spica-venti (common wild oats)

- Lolium multiflorum (Italian ryegrass)

- Bromus tectorum (cheatgrass)

Field studies have demonstrated that this compound can achieve up to 99% control of these target weeds under optimal conditions .

Resistance Management

The emergence of resistance in weed populations has prompted investigations into the mechanisms behind it. Studies have identified specific point mutations in the ALS gene that confer resistance, necessitating integrated weed management strategies that include crop rotation and the use of multiple herbicide modes of action .

Dosage and Timing

The recommended application rates for this compound typically range from 12.6 g a.i./ha to higher concentrations depending on the weed species and growth stage. Application timing is critical; it is most effective when applied to young, actively growing weeds .

Combination Treatments

Research indicates that combining this compound with other herbicides, such as malathion, can enhance its efficacy against resistant weed populations. For instance, studies showed improved biomass reduction when malathion was applied prior to this compound treatment .

Toxicity Profile

This compound exhibits low acute toxicity in mammals (LD50 > 3000 mg/kg) and is classified as a moderate skin irritant. Long-term studies have shown no significant adverse effects on reproductive health or chronic toxicity in laboratory animals . Moreover, it is unlikely to contaminate drinking water at harmful levels, according to regulatory assessments .

Ecotoxicology

The compound's impact on non-target organisms has been evaluated, indicating low toxicity to fish, birds, and bees at typical application rates. This profile supports its use in integrated pest management systems aimed at minimizing environmental risks while effectively controlling weeds .

Case Studies and Research Findings

Mecanismo De Acción

Pyroxsulam exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the plant . The molecular targets include the acetolactate synthase enzyme, and the pathways involved are those related to amino acid biosynthesis .

Comparación Con Compuestos Similares

- Mesosulfuron-methyl

- Pinoxaden

- Sulfosulfuron

- Propoxycarbazone

Comparison: Pyroxsulam is unique in its high selectivity and broad-spectrum activity against both broadleaf and grass weeds. Compared to mesosulfuron-methyl and pinoxaden, this compound has a different mode of action and is effective against a wider range of weed species . Additionally, this compound’s formulation with safeners like cloquintocet enhances its selectivity and reduces crop injury .

Actividad Biológica

Pyroxsulam is a selective herbicide primarily used in the control of various grass and broadleaf weeds in crops such as wheat. It belongs to the class of triazolopyrimidine herbicides and exhibits unique biological activity that is critical for its efficacy in agricultural applications. This article explores the biological activity of this compound, focusing on its metabolism, efficacy against specific weed species, and resistance mechanisms.

Metabolism and Toxicokinetics

Absorption and Excretion:

this compound is rapidly absorbed and excreted in both animal models and plants. In studies with rats, approximately 57-78% of the administered dose was eliminated through urine within 48 hours, while feces accounted for 45-69% of the dose . The primary metabolite identified was 2’-demethyl-pyroxsulam, which constituted a minor fraction (4-16%) of the administered dose .

Toxicological Profile:

The toxicological assessment indicates that this compound has a low acute toxicity profile, with oral and dermal LD50 values exceeding 2000 mg/kg body weight. The inhalation LC50 was measured at 51 mg/L, suggesting low risk from acute exposure . Chronic exposure studies reported increased liver weights in some animal studies; however, these changes were not deemed adverse due to the absence of histopathological changes .

Efficacy Against Weeds

Field Studies:

Field trials have demonstrated the effectiveness of this compound in controlling various weed species. A study conducted on wheat crops showed that this compound at a concentration of 4.5% OD significantly reduced populations of both narrowleaf (e.g., Phalaris minor) and broadleaf weeds (e.g., Chenopodium album, Medicago denticulata) when applied at higher doses (18 g a.i. ha-1) compared to lower doses and untreated controls .

Weed Control Efficacy Table:

| Weed Species | Dose (g a.i. ha-1) | Control Efficacy (%) |

|---|---|---|

| Phalaris minor | 12 | 65 |

| Phalaris minor | 18 | 90 |

| Chenopodium album | 12 | 70 |

| Chenopodium album | 18 | 85 |

| Medicago denticulata | 12 | 60 |

| Medicago denticulata | 18 | 88 |

Mechanisms of Resistance

Resistance to this compound has been documented, particularly in populations of blackgrass (Alopecurus myosuroides). Research indicates that resistance can be attributed to metabolic processes that enhance herbicide breakdown. For instance, the presence of malathion reduced resistance levels by approximately 51%, indicating that metabolic inhibitors can potentially restore sensitivity to this compound in resistant populations .

Resistance Mechanism Table:

| Mechanism | Description |

|---|---|

| Enhanced Metabolism | Increased breakdown of this compound in resistant weeds |

| Target Site Mutation | Genetic changes affecting herbicide binding sites |

Case Studies

-

Blackgrass Resistance Study:

A study highlighted that root uptake of this compound was significantly higher in blackgrass compared to wheat, suggesting an enhancement in activity due to better absorption. However, wheat metabolized this compound more rapidly, leading to lower translocation to foliage . -

Field Efficacy Trials:

Trials conducted over two years showed consistent results where higher doses of this compound led to significant reductions in weed biomass and improved grain yields in wheat compared to untreated plots .

Propiedades

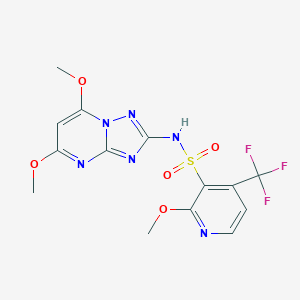

IUPAC Name |

N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBLPMUBLHYFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044344 | |

| Record name | Pyroxsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422556-08-9 | |

| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422556-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroxsulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422556089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroxsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROXSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9N7LU19AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.